Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[4,3-e]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N5O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H23N5O3S/c1-5-28-19(27)16-11(4)22-20(29-16)24-18(26)15-12-7-6-8-14(12)23-17-13(15)9-21-25(17)10(2)3/h9-10H,5-8H2,1-4H3,(H,22,24,26) |
InChI Key |
HAXKHHHCUOMHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C)C |
Origin of Product |
United States |
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